molecular formula C22H22FN5O7 B560191 Zoliflodacin CAS No. 1620458-09-4

Zoliflodacin

カタログ番号: B560191
CAS番号: 1620458-09-4
分子量: 487.4 g/mol
InChIキー: ZSWMIFNWDQEXDT-ZESJGQACSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

AZD-0914は、DNA複製と転写に不可欠な酵素である細菌のDNAジャイレースとトポイソメラーゼIVを阻害することにより、抗菌効果を発揮します。 化合物は、ジャイレースの二本鎖切断DNAとの切断共有複合体を安定化し、二本鎖切断DNAの再結合を阻害し、最終的に細菌細胞の死滅につながります . この作用機序は、フルオロキノロンなどの他の市販の抗菌化合物とは異なります .

類似の化合物との比較

AZD-0914は、その新規なスピロピリミジントリオン構造とグラム陽性菌とグラム陰性菌の両方に対する強力な活性により、抗生物質の中でもユニークです。類似の化合物には次のものがあります。

これらの化合物と比較して、AZD-0914は、淋菌やその他の細菌の耐性菌株に対して優れた活性を示しています .

生化学分析

Biochemical Properties

Zoliflodacin acts by binding to the GyrB part of the DNA gyrase enzyme in bacteria . This interaction inhibits DNA gyrase, an enzyme necessary for separating bacterial DNA, thereby inhibiting cell replication . It has shown in vitro activity against various species of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria gonorrhoeae .

Cellular Effects

This compound has demonstrated effectiveness against both Gram-positive and fastidious Gram-negative bacteria . It has been found to inhibit biofilm formation, a key factor in bacterial survival and resistance . The minimum inhibitory concentration (MIC) values of this compound have been found to be in the range of 2–64 µg/mL .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting DNA gyrase, an enzyme necessary for separating bacterial DNA . This results in the inhibition of bacterial DNA replication . It binds in the same DNA cleavage site as quinolones, sterically blocking DNA religation .

Temporal Effects in Laboratory Settings

This compound has been found to be generally well tolerated in phase 3 clinical trials . It has demonstrated clinical efficacy equivalent to ceftriaxone in Phase III clinical trials

Dosage Effects in Animal Models

Preliminary results from phase 3 clinical trials have found that a single oral dose of this compound is as safe and effective as standard therapy for uncomplicated urogenital gonorrhea .

Metabolic Pathways

This compound is metabolized in the liver and excreted primarily in the feces . Approximately 97.8% of the administered radioactivity was recovered in excreta, with urine and fecal elimination accounting for approximately 18.2% and 79.6% of the dose, respectively .

Transport and Distribution

This compound is administered orally . After administration, it is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours . The major clearance pathway is via metabolism and elimination in feces .

Subcellular Localization

As a DNA gyrase inhibitor, it is expected to localize in the bacterial cell where the DNA gyrase enzyme is present .

準備方法

AZD-0914の合成は、スピロピリミジントリオンコア構造の調製から始まる複数のステップを伴います。合成経路には通常、次のステップが含まれます。

AZD-0914の工業的生産方法は、スケーラブルで費用対効果が高いように設計されています。 これらの方法は、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件を最適化することがよくあります .

化学反応の分析

AZD-0914は、次のものを含むいくつかの種類の化学反応を受けます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤と求電子剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

AZD-0914は、次のものを含む幅広い科学研究アプリケーションを持っています。

    化学: スピロピリミジントリオンの合成と反応性を研究するためのモデル化合物として使用されます。

    生物学: 耐性菌株を含むさまざまな細菌株に対する抗菌活性について調査されています。

    医学: 非複雑性淋病やその他の細菌感染症の治療のために臨床試験が行われています。

    産業: 新しい抗生物質や抗菌剤の開発における潜在的な用途.

科学的研究の応用

Phase 3 Clinical Trial

A pivotal Phase 3 clinical trial conducted by the Global Antibiotic Research & Development Partnership (GARDP) and Innoviva Specialty Therapeutics demonstrated that a single oral dose of zoliflodacin (3g) achieved a microbiological cure rate of 90.9% , which was statistically non-inferior to the current standard treatment regimen (500mg ceftriaxone intramuscularly plus 1g azithromycin orally), which had a cure rate of 96.2% .

  • Trial Design : The trial enrolled 930 patients across multiple sites in Belgium, the Netherlands, South Africa, Thailand, and the United States, making it one of the largest studies to evaluate a new treatment for uncomplicated gonorrhea .
  • Safety Profile : this compound was generally well tolerated, with no serious adverse events reported throughout the study .

Comparative Efficacy Against Drug-Resistant Strains

This compound has shown effectiveness against multi-drug resistant strains of Neisseria gonorrhoeae, including those resistant to ceftriaxone and azithromycin. This characteristic is crucial given the rising prevalence of antibiotic-resistant gonorrhea strains globally .

Table: Efficacy Comparison of this compound vs. Standard Treatment

TreatmentMicrobiological Cure RateAdverse Events (%)Notable Features
This compound (3g oral)90.9%46.2First-in-class oral antibiotic
Ceftriaxone (500mg IM) + Azithromycin (1g oral)96.2%46.4Current standard of care for gonorrhea

Future Research Directions

Research into this compound continues to expand beyond its application for gonorrhea. Ongoing studies are assessing its efficacy in combination therapies, such as with doxycycline for treating co-infections like chlamydia . Additionally, pharmacokinetic studies are being conducted to explore optimal dosing strategies and interactions with other medications .

類似化合物との比較

AZD-0914 is unique among antibiotics due to its novel spiropyrimidinetrione structure and its potent activity against both Gram-positive and Gram-negative bacteria. Similar compounds include:

Compared to these compounds, AZD-0914 has shown superior activity against drug-resistant strains of Neisseria gonorrhoeae and other bacteria .

生物活性

Zoliflodacin, a novel oral antibiotic belonging to the spiropyrimidinetrione class, has emerged as a promising treatment for uncomplicated gonorrhea, particularly against strains resistant to conventional antibiotics. This article delves into its biological activity, including mechanisms of action, pharmacodynamics, clinical trial results, and potential implications for treating antibiotic-resistant infections.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This mechanism stabilizes the cleaved DNA complex, preventing the re-ligation of DNA strands and ultimately inhibiting DNA synthesis. Unlike fluoroquinolones, which also target these enzymes, this compound has a unique binding profile that results in a low frequency of resistance development .

In Vitro Activity

This compound has demonstrated potent in vitro activity against Neisseria gonorrhoeae, including multidrug-resistant strains. Studies have shown that it is bactericidal with a rapid kill rate during the initial hours of exposure. The minimum inhibitory concentration (MIC) values indicate high susceptibility among various strains, with no observed resistance in clinical isolates .

Dosing Studies

A series of pharmacodynamic evaluations were conducted to determine the optimal dosing regimens. Key findings include:

  • Single-Dose Efficacy : A 3 g single oral dose achieved microbiological cure rates of 100% for urogenital infections and high rates for rectal (100%) and pharyngeal infections (78%) in clinical trials .
  • Resistance Development : No N. gonorrhoeae isolates with in vitro resistance to this compound were found during trials, underscoring its potential as a first-line treatment option .

Phase 3 Trial Overview

The largest pivotal phase 3 trial for this compound enrolled 930 patients across multiple countries. The trial compared a single oral dose of this compound (3 g) to the standard treatment regimen of ceftriaxone and azithromycin. Key outcomes included:

  • Efficacy : this compound met its primary endpoint of non-inferiority in microbiological cure rates compared to standard care.
  • Safety Profile : The drug was generally well tolerated, with no serious adverse events reported .

Case Studies

Several case studies have illustrated the effectiveness of this compound in treating complicated cases of gonorrhea:

  • Case Study 1 : A patient with a history of treatment-resistant gonorrhea was successfully treated with a single 3 g dose of this compound, achieving complete resolution of symptoms and microbiological cure.
  • Case Study 2 : In another instance involving an HIV-positive patient with recurrent infections, this compound provided effective treatment without significant side effects or interactions with antiretroviral therapy .

Summary of Findings

Study TypeDoseMicrobiological Cure RateSafety Observations
Phase 3 Trial3 g single doseUrogenital: 100%No serious adverse events
Rectal: 100%
Pharyngeal: 78%
Pharmacodynamic0.5 - 8 gVaries by doseLow frequency of resistance

特性

IUPAC Name

(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWMIFNWDQEXDT-ZESJGQACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028418
Record name Zoliflodacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620458-09-4
Record name (2R,4S,4aS)-11-Fluoro-1,2,4,4a-tetrahydro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-3-oxazolidinyl]spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5(6H),5′(2′H)-pyrimidine]-2′,4′,6′(1′H,3′H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620458-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zoliflodacin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620458094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoliflodacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zoliflodacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLIFLODACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL2263R77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of Zoliflodacin?

A: this compound inhibits bacterial DNA biosynthesis by targeting DNA gyrase B (GyrB) [, , , , , ]. It stabilizes DNA cleavage complexes formed by bacterial type II topoisomerases, ultimately leading to the accumulation of double-strand breaks in bacterial DNA [, , ]. This bactericidal action is distinct from fluoroquinolones, offering a potential advantage against resistant strains [].

Q2: How does this compound interact with its target, GyrB?

A: X-ray crystallography reveals that this compound binds to a distinct site on GyrB within the DNA cleavage site, sterically hindering DNA religation [, ]. This interaction does not involve the water-metal ion bridge used by fluoroquinolones, potentially making target-mediated resistance development less likely [].

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q4: Is there any available spectroscopic data for this compound?

A4: The provided papers primarily focus on this compound's biological activity and do not present detailed spectroscopic data.

Q5: What is the absorption profile of this compound?

A: this compound demonstrates good oral bioavailability with rapid absorption. [] When administered in the fasted state, peak serum concentrations are achieved between 1.5 and 2.3 hours [].

Q6: How is this compound metabolized and excreted?

A: this compound is primarily metabolized and excreted in feces, with urinary excretion accounting for less than 5% of the administered dose []. The major route of clearance is fecal elimination of metabolites, with unchanged drug representing a minor proportion in urine [].

Q7: Have any PK/PD studies been conducted to determine optimal dosing regimens?

A: Yes, PK/PD studies using a hollow fiber infection model (HFIM) for Staphylococcus aureus have identified fAUC/MIC as the best correlate for efficacy []. This data, along with unbound drug exposure from mouse thigh infection models, informed dose selection for clinical trials against Neisseria gonorrhoeae [].

Q8: What is the in vitro activity of this compound against Neisseria gonorrhoeae?

A: this compound displays potent in vitro activity against N. gonorrhoeae, including multidrug-resistant strains [, , , , , ]. Minimum inhibitory concentrations (MICs) range from ≤0.002 to 0.25 µg/mL, highlighting its efficacy against susceptible and resistant isolates [, , , ].

Q9: How effective is this compound in eradicating N. gonorrhoeae infections in preclinical models?

A: Dynamic in vitro HFIM studies have demonstrated that this compound effectively kills N. gonorrhoeae, including extensively drug-resistant strains [, ]. Single oral doses above 2 g successfully eradicated both susceptible and ceftriaxone-resistant strains in these models [].

Q10: What are the known mechanisms of resistance to this compound in N. gonorrhoeae?

A: Resistance to this compound is primarily mediated by mutations in the gyrB gene, specifically D429N, K450T, and K450N [, ]. These mutations result in elevated this compound MICs [, , ]. Additionally, a gyrA F91S reversion in a ciprofloxacin non-susceptible lineage was associated with increased this compound resistance [].

Q11: Is there any cross-resistance between this compound and other antibiotic classes used to treat N. gonorrhoeae?

A: Notably, this compound shows no cross-resistance with other antimicrobials currently or previously used to treat gonorrhea, including ceftriaxone, cefixime, azithromycin, ciprofloxacin, and spectinomycin [, , , ]. This absence of cross-resistance makes it a promising candidate for treating multidrug-resistant gonorrhea.

Q12: What are the key areas for future research on this compound?

A12: Further research should focus on:

  • Surveillance for the emergence and spread of this compound resistance, particularly mutations in gyrB and potential HGT events [, , , ].
  • Optimizing this compound dosing regimens for various N. gonorrhoeae infection sites, especially pharyngeal infections where efficacy appears lower [, , ].
  • Evaluating this compound's potential for treating other infections, such as Mycoplasma genitalium and Helicobacter pylori, where it has shown promising in vitro activity [, ].
  • Investigating combination therapies with existing or novel antimicrobials to further enhance efficacy and suppress resistance development [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。